molecular formula C9H9NO2 B1679914 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione CAS No. 3647-74-3

3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Cat. No. B1679914
CAS RN: 3647-74-3
M. Wt: 163.17 g/mol
InChI Key: GPIUUMROPXDNRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

There is a study that synthesized a series of novel 1,3,5-trisubstituted pyrazoline derivatives, which include “3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione” derivatives . The compounds were evaluated for their antimicrobial and anticancer activities .


Molecular Structure Analysis

The molecular structure of “3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione” is not explicitly mentioned in the search results.


Chemical Reactions Analysis

The chemical reactions involving “3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione” are not explicitly mentioned in the search results .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione” are not explicitly mentioned in the search results.

Scientific Research Applications

Anticancer and Antimicrobial Activities

3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione derivatives have been synthesized and extensively studied for their potential biomedical applications. These compounds exhibit remarkable anticancer activity against C6 gliocarcinoma cells in rats and show promising antimicrobial activity against human pathogens. The derivatives have also been investigated for their inhibitory effects against human carbonic anhydrase I and II isoenzymes, making them potential candidates for different biomedical applications. The compounds 7e, 7h, 7j, 7k, 7L, and 7n, in particular, showed very high anticancer activity compared to the standard 5-FU. Additionally, some of the compounds exhibited noteworthy anti-microbial activity (Kocyigit et al., 2017).

Enzyme Inhibition

Another set of novel derivatives has been synthesized and assessed for their inhibitory effects on the acetylcholinesterase (AChE) enzyme and two physiologically relevant carbonic anhydrase I and II isoenzymes. These derivatives demonstrated impressive inhibition, with Ki values in the low nanomolar range, suggesting their potential use in various therapeutic applications (Kocyigit et al., 2019).

Structural Studies and Synthesis Procedures

The derivatives have also been subject to extensive structural studies and synthesis procedures, leading to a deeper understanding of their molecular properties and potential applications. For instance, two new N-aminoimides have been synthesized and their structures, exhibiting noncentrosymmetric crystals with two crystallographically independent molecules, have been analyzed in detail (Struga et al., 2007).

Application in Organic Chemistry

In the field of organic chemistry, these derivatives have been used in various synthesis procedures. For example, the C–C coupling of specific derivatives under reductive Heck conditions has been explored, showcasing their utility in complex organic synthesis processes (Atbakar et al., 2016).

Safety And Hazards

The safety and hazards associated with “3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione” are not explicitly mentioned in the search results .

Future Directions

The future directions for the research and application of “3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione” are not explicitly mentioned in the search results .

properties

IUPAC Name

4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-8-6-4-1-2-5(3-4)7(6)9(12)10-8/h1-2,4-7H,3H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPIUUMROPXDNRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C3C2C(=O)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00859959
Record name 3a,4,7,7a-Tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00859959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

CAS RN

3647-74-3, 6265-30-1, 6319-06-8
Record name 3a,4,7,7a-Tetrahydro-4,7-methano-1H-isoindole-1,3(2H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3647-74-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Noreximide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003647743
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3647-74-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147237
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Norbornene-endo-2,3-dicarboximide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53245
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC31978
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31978
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Norbornene-endo-2,3-dicarboximide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31977
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3a,4,7,7a-Tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00859959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
Reactant of Route 2
Reactant of Route 2
3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
Reactant of Route 3
Reactant of Route 3
3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
Reactant of Route 4
3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
Reactant of Route 5
3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
Reactant of Route 6
Reactant of Route 6
3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Citations

For This Compound
165
Citations
UM Kocyigit, Y Budak, MB Gürdere, Ş Tekin… - Bioorganic …, 2017 - Elsevier
In the present study, a series of new hybrid compounds containing chalcone and methanoisoindole units 7a-n ((3aR,4S,7R,7aS)-2-(4-((E)-3-(3-aryl)acryloyl) phenyl)-3a,4,7,7a-…
Number of citations: 95 www.sciencedirect.com
UM Kocyigit, ON Aslan, I Gulcin, Y Temel… - Archiv der …, 2016 - Wiley Online Library
Carbonic anhydrase (CA, EC 4.2.1.1) is a member of the metalloenzyme family. It catalyzes the rapid conversion of carbon dioxide (CO 2 ) and water to bicarbonate (HCO 3 − ) and …
Number of citations: 41 onlinelibrary.wiley.com
Y Temel, UM Koçyigit, MŞ Taysı… - … of biochemical and …, 2018 - Wiley Online Library
The use of quail meat and eggs has made this animal important in recent years, with its low cost and high yields. Glutathione S‐transferases (GST, EC2.5.1.18) are an important enzyme …
Number of citations: 25 onlinelibrary.wiley.com
P Taslimi, Y Demir, H Duran, Ü Koçyiğit… - Cumhuriyet Science …, 2021 - dergipark.org.tr
Utilizing the simple chromatic techniques, Aldose reductase (AR) was derived from sheep liver. In addition, α-glycosidase from Saccharomyces cerevisiae was used as the enzyme. It …
Number of citations: 4 dergipark.org.tr
M Aslantaş, C Çelik, Ö Çelik, A Karayel - … Crystallographica Section E …, 2015 - scripts.iucr.org
In the title compound, C16H17NO2, the cyclohexene ring adopts a boat conformation, and the five-membered rings have envelope conformations with the bridging atom as the flap. …
Number of citations: 1 scripts.iucr.org
UM Kocyigit, Y Budak, MB Gürdere, N Dürü… - Monatshefte für Chemie …, 2019 - Springer
A series of novel 1,3,5-trisubstituted pyrazoline derivatives, (3aR,4S,7R,7aS)-2-[4-[1-acetyl-5-(aryl/heteroaryl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-…
Number of citations: 35 link.springer.com
AI Alikhanova, Z Atioğlu, M Akkurt… - Acta Crystallographica …, 2021 - scripts.iucr.org
The molecule of the title compound, C24H16Cl12N2O4, is generated by a crystallographic inversion centre at the midpoint of the central C—C bond. A kink in the molecule is defined by …
Number of citations: 1 scripts.iucr.org
R Manohar, M Harikrishna, SH Etti… - Acta Crystallographica …, 2019 - scripts.iucr.org
In the title compound, C19H15Cl6NO4 [+solvent], the six-membered ring of the norbornene moiety adopts a boat conformation and the two five-membered rings have envelope …
Number of citations: 1 scripts.iucr.org
Y Budak, UM Kocyigit, MB Gürdere… - Synthetic …, 2017 - Taylor & Francis
Full article: Synthesis and investigation of antibacterial activities and carbonic anhydrase and acetyl cholinesterase inhibition profiles of novel 4,5-dihydropyrazol and pyrazolyl-thiazole …
Number of citations: 36 www.tandfonline.com
Y Demir, P Taslimi, ÜM Koçyiğit, M Akkuş… - Archiv der …, 2020 - Wiley Online Library
Aldose reductase (AR) is the first and rate‐limiting enzyme of the polyol pathway, which converts glucose to sorbitol in an NADPH‐dependent reaction. α‐Glycosidase breaks down …
Number of citations: 54 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.